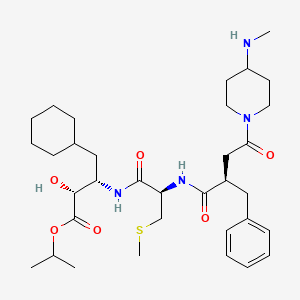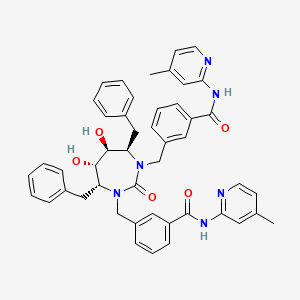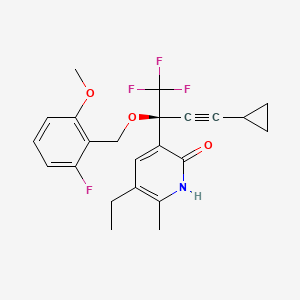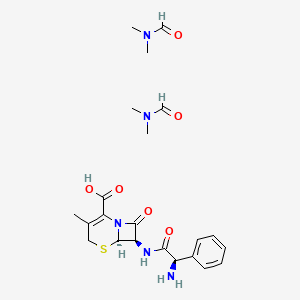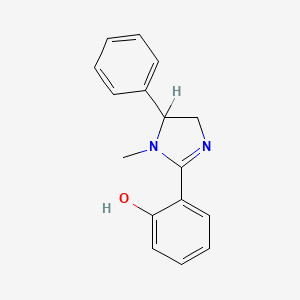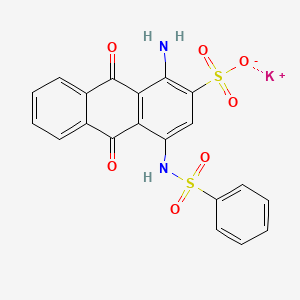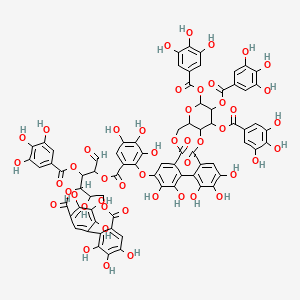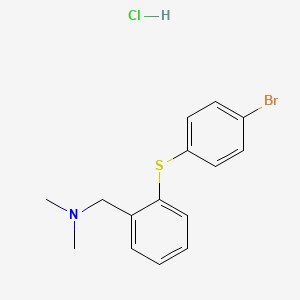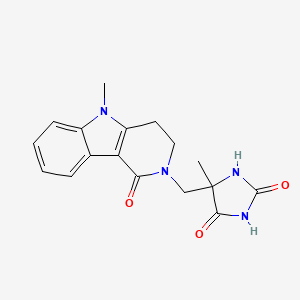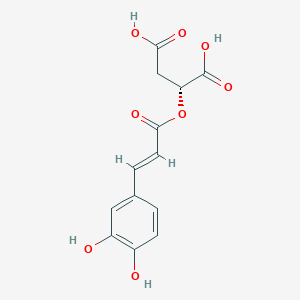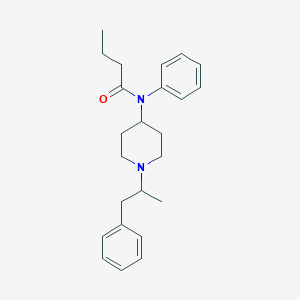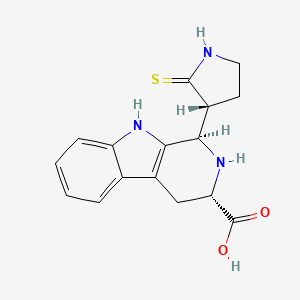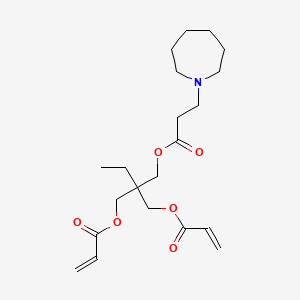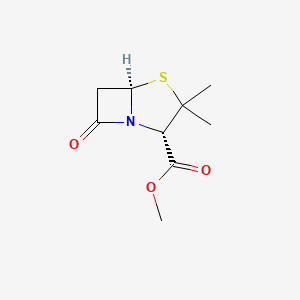
Methyl-penicillanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-penicillanate is a derivative of penicillin, a well-known β-lactam antibiotic It is characterized by the presence of a β-lactam ring fused to a thiazolidine ring, which is essential for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-penicillanate can be synthesized through several methods. One common approach involves the reaction of penicillanic acid with methanol in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl-penicillanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the cleavage of the β-lactam ring, producing amino alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the β-lactam ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Diborane is often used as a reducing agent for the β-lactam ring.
Substitution: Reagents such as methyl iodide and strong anhydrous bases are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted penicillanates.
Scientific Research Applications
Methyl-penicillanate has a wide range of applications in scientific research:
Mechanism of Action
Methyl-penicillanate exerts its effects by inhibiting bacterial cell wall synthesis. It targets the d-alanyl-d-alanine carboxypeptidase-transpeptidase enzyme, commonly referred to as dd-peptidase. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: A widely used β-lactam antibiotic with a similar structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring instead of the five-membered thiazolidine ring.
Carbapenems: β-lactam antibiotics with a pyrroline ring fused to the β-lactam ring.
Uniqueness
Methyl-penicillanate is unique due to its specific side chain modifications, which can enhance its stability and spectrum of activity compared to other β-lactam antibiotics. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
CAS No. |
4027-61-6 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
methyl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3S/c1-9(2)7(8(12)13-3)10-5(11)4-6(10)14-9/h6-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
DJANLSNABDFZLA-RQJHMYQMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC)C |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


